2-(Dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(Dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a dibenzofuran moiety fused to a pinacol boronate group. The dibenzofuran core consists of two benzene rings fused to a central furan, providing extended π-conjugation and stability. This compound is structurally distinct due to the substitution at the 3-position of the dibenzofuran system, which influences its electronic properties and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . Commercial availability (e.g., CymitQuimica) indicates its utility in organic synthesis and materials science .
Properties
IUPAC Name |
2-dibenzofuran-3-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BO3/c1-17(2)18(3,4)22-19(21-17)12-9-10-14-13-7-5-6-8-15(13)20-16(14)11-12/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFGNOVULCLFPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also emphasizes the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound is versatile in organic synthesis and can undergo various reactions, including Suzuki-Miyaura cross-coupling, nucleophilic substitution, and oxidation-reduction reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: This reaction typically uses a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide or triflate.
Nucleophilic Substitution: Reactions with nucleophiles such as amines or alcohols can be facilitated by using strong bases or acids.
Oxidation-Reduction: Oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction may involve hydrogenation or using reducing agents like lithium aluminum hydride.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.
Nucleophilic Substitution: Formation of substituted dibenzofurans.
Oxidation-Reduction: Formation of oxidized or reduced derivatives of dibenzofuran.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2-(Dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in organic synthesis as a boronate ester. Its ability to participate in cross-coupling reactions makes it valuable for synthesizing complex organic molecules. The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds between aryl and vinyl groups.
Case Study: Suzuki-Miyaura Coupling
In a study involving the synthesis of various biaryl compounds, researchers utilized this boronate ester as a coupling partner with aryl halides. The reaction conditions included the use of palladium catalysts and potassium acetate as a base in solvents like dioxane or toluene. Yields were reported as high as 80% under optimized conditions .
Materials Science
The compound's unique structure allows it to be incorporated into polymer matrices and nanomaterials. Its thermal stability and ability to form π-stacking interactions make it suitable for applications in organic electronics.
Case Study: Organic Light Emitting Diodes (OLEDs)
Research has shown that incorporating this compound into OLED materials enhances their performance by improving charge transport properties. The resulting devices exhibited increased efficiency and stability compared to traditional materials .
Pharmaceutical Applications
The potential for this compound in drug development is also noteworthy. Its structural features may contribute to the design of new pharmaceuticals that target specific biological pathways.
Case Study: Anticancer Agents
Investigations into derivatives of this compound have revealed promising anticancer activity in vitro. The presence of the dibenzo[b,d]furan moiety is believed to enhance biological interactions with target proteins involved in cancer progression .
Comparative Data Table
| Application Area | Description | Yield/Performance |
|---|---|---|
| Organic Synthesis | Used as a boronate ester in Suzuki-Miyaura coupling reactions | Up to 80% yield |
| Materials Science | Incorporated into OLEDs for improved charge transport | Enhanced device efficiency |
| Pharmaceutical Development | Investigated for anticancer activity | Promising in vitro results |
Mechanism of Action
Molecular Targets and Pathways:
Suzuki-Miyaura Cross-Coupling: The palladium catalyst and the boronic ester group are key players in the reaction mechanism.
Oxidation-Reduction: The oxidation or reduction process involves the transfer of electrons, altering the oxidation state of the dibenzofuran moiety.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Boronic Esters
Key Observations:
- Electronic Effects: The dibenzofuran-3-yl derivative’s extended aromatic system enhances conjugation, making it suitable for optoelectronic materials.
- Steric Effects : Bulky substituents like dibenzofuran may hinder reactivity in sterically demanding reactions compared to smaller aryl groups (e.g., thiophen-2-yl) .
- Thermodynamic Stability : Dibenzofuran’s rigid structure likely improves thermal stability, whereas alkyl-substituted analogs (e.g., 4-methoxybenzyl) may exhibit lower melting points .
Key Observations:
- The dibenzofuran-3-yl compound’s synthesis likely parallels methods for dibenzofuran-2-yl isomers, which involve transition metal-catalyzed borylation or cross-coupling .
- Fluorinated analogs require careful handling of reactive intermediates (e.g., tBuLi), whereas thiophene-based derivatives are synthesized via milder Pd-catalyzed routes .
Biological Activity
2-(Dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1056113-50-8) is a boron-containing compound that has garnered attention in the field of organic chemistry and medicinal applications. Its unique structure allows for potential biological activities that could be harnessed in various therapeutic contexts. This article explores the compound's biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C18H19BO3
- Molecular Weight : 294.15 g/mol
- Purity : Generally reported as ≥ 98% in commercial sources .
Synthesis
The compound can be synthesized through various methods involving palladium-catalyzed reactions. A typical synthesis involves the reaction of dibenzofuran derivatives with bis(pinacolato)diboron in the presence of potassium acetate and a palladium catalyst under reflux conditions. Below is a summary of one such synthesis method:
| Yield | Reaction Conditions | Operation |
|---|---|---|
| 100% | 1,4-Dioxane, Reflux for 24h | Reaction of 3-bromodibenzo[b,d]furan with bis(pinacolato)diboron using PdCl2 catalyst and KOAc . |
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its potential anti-cancer properties and mechanisms of action.
Anticancer Potential
Research indicates that compounds containing boron have shown promise in cancer therapy due to their ability to interact with cellular processes. The dioxaborolane structure may enhance the compound's ability to form stable complexes with biomolecules, potentially leading to cytotoxic effects against cancer cells.
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. This inhibition could lead to apoptosis (programmed cell death) in malignant cells while sparing normal cells .
-
Case Studies :
- A study conducted on various dibenzofuran derivatives demonstrated that modifications at the boron center significantly altered their biological activity, suggesting that further exploration of structural variations could yield more potent compounds .
- Another investigation highlighted the role of boron-containing compounds in promoting selective toxicity towards cancer cells via enhanced cellular uptake mechanisms .
Research Findings
Recent findings emphasize the importance of structural characteristics in determining the biological activity of boron-containing compounds. The following table summarizes key findings from recent studies:
Q & A
Q. What are the common synthetic routes for preparing 2-(dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Miyaura borylation, where a dibenzofuran halide (e.g., 3-bromodibenzofuran) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. Key variables include:
- Catalyst system : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos or XPhos (optimized for aryl halides).
- Solvent : Tetrahydrofuran (THF) or 1,4-dioxane at reflux (80–100°C).
- Base : Potassium acetate (KOAc) or Cs₂CO₃ to neutralize HX byproducts.
- Molar ratios : A 1:1.2 ratio of dibenzofuran halide to B₂pin₂ improves conversion.
Yields typically range from 60–85%, with purity confirmed by NMR and GC-MS .
Q. How is this compound characterized, and what analytical challenges arise due to the boron center?
- Methodological Answer :
- ¹H/¹³C NMR : The dibenzofuran aromatic protons appear as distinct multiplets (δ 7.2–8.5 ppm), while the pinacol methyl groups resonate as a singlet (δ ~1.3 ppm). The boron-bound carbon is often absent in ¹³C NMR due to quadrupolar relaxation effects .
- ¹¹B NMR : A sharp peak near δ 30–32 ppm confirms the sp²-hybridized boron center.
- MS : High-resolution mass spectrometry (HRMS) with ESI+ ionization validates the molecular ion [M+H]⁺.
- Challenge : Boron’s quadrupolar nature complicates NMR detection; using deuterated solvents and longer relaxation delays improves signal clarity .
Advanced Research Questions
Q. How does steric hindrance from the dibenzofuran moiety influence cross-coupling reactivity in Suzuki-Miyaura reactions?
- Methodological Answer : The dibenzofuran group introduces steric bulk, which can slow transmetalation steps. To mitigate this:
- Ligand selection : Bulky ligands like XPhos enhance catalytic turnover by stabilizing the Pd(0) intermediate.
- Temperature : Elevated temperatures (90–110°C) accelerate reactivity but risk decomposition.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of boronate intermediates.
Comparative studies with less-hindered aryl boronate esters (e.g., phenyl pinacol boronate) show a 20–40% reduction in yield for the dibenzofuran derivative, emphasizing the need for optimized conditions .
Q. What strategies resolve contradictions in reported catalytic activity for dibenzofuran-boronate esters in C–H borylation?
- Methodological Answer : Discrepancies in catalytic efficiency often stem from:
- Substrate purity : Trace halides (e.g., Cl⁻) poison Ir catalysts; rigorous purification via column chromatography (hexane/EtOAc) is critical.
- Catalyst loading : Ir(COD)OMe]₂ at 2–5 mol% with dtbpy (4,4′-di-tert-butylbipyridine) enhances turnover.
- Regioselectivity : DFT calculations predict preferential borylation at the less hindered C4 position of dibenzofuran, but experimental results may vary due to solvent effects (e.g., THF vs. toluene). Cross-validation with kinetic isotope effect (KIE) studies is recommended .
Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity, particularly in cancer metabolism studies?
- Methodological Answer :
- Glycolysis inhibition : Measure lactate production in prostate cancer cell lines (e.g., PC-3) using a lactate dehydrogenase (LDH) assay. Compare results to known glycolysis inhibitors like 2-DG.
- Mitochondrial targeting : Use JC-1 dye to assess mitochondrial membrane potential changes.
- Dose-response curves : Test concentrations from 1–100 µM, noting IC₅₀ values.
- Mechanistic studies : Perform RNA-seq to identify downregulated glycolytic enzymes (e.g., HK2, LDHA).
Prior work on structurally similar boronates showed 50% growth inhibition in PC-3 cells at 25 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
